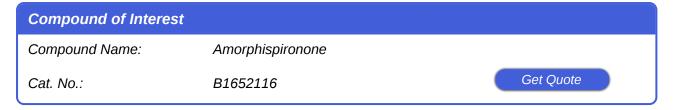


# Amorphispironone: A Technical Guide to its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Amorphispironone is a novel spironone-type rotenoid discovered from the leaves of Amorpha fruticosa (Leguminosae).[1][2] This technical guide provides a comprehensive overview of its discovery, origin, structural elucidation, and cytotoxic activity. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its spectroscopic data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this unique natural product.

## **Discovery and Origin**

**Amorphispironone** was first reported in 1991 as a novel cytotoxic spironone-type rotenoid isolated from the leaves of Amorpha fruticosa.[3] A subsequent, more detailed study published in 1993 further elaborated on its structural elucidation and chemical conversion.[1][2] The discovery was part of a broader investigation into potential antitumor promoters from Amorpha fruticosa, which also led to the isolation of four known rotenoids: tephrosin, amorphigenin, 12a-hydroxyamorphigenin, and 12a-hydroxydalpanol.[2]

Amorpha fruticosa, commonly known as desert false indigo, is a shrub native to North America that has become an invasive species in other parts of the world.[4] It has a history of use in traditional medicine by Native Americans for various ailments.[4] The plant is a rich source of



isoflavonoids, particularly rotenoids, which are known for their insecticidal and piscicidal properties, and more recently, for their potential pharmacological activities.

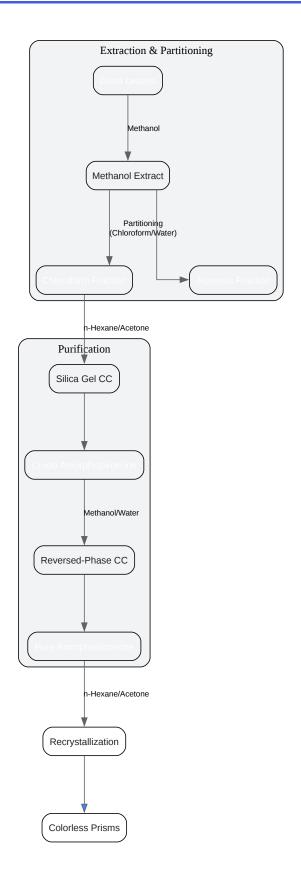
# **Experimental Protocols Isolation of Amorphispironone**

The isolation of **Amorphispironone** was achieved through a multi-step extraction and chromatographic process from the leaves of Amorpha fruticosa.

#### Methodology:

- Extraction: Dried and powdered leaves of Amorpha fruticosa were extracted with methanol. The methanol extract was then partitioned between chloroform and water.
- Column Chromatography (Silica Gel): The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and acetone.
- Column Chromatography (Reversed-Phase): Fractions containing Amorphispironone were further purified by reversed-phase column chromatography using a methanol-water gradient.
- Recrystallization: The purified Amorphispironone was recrystallized from a mixture of nhexane and acetone to yield colorless prisms.





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Caption: Isolation workflow of Amorphispironone.



### Structural Elucidation

The structure of **Amorphispironone** was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), and confirmed by single-crystal X-ray analysis.[2][3]

#### Methodology:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of Amorphispironone.
- NMR Spectroscopy:
  - ¹H-NMR and ¹³C-NMR spectra were recorded to identify the types and number of protons and carbons.
  - 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity between protons and carbons.
  - Difference NOE (Nuclear Overhauser Effect) experiments were crucial in determining the stereochemistry of the molecule.[2]
- X-ray Crystallography: Single-crystal X-ray analysis provided the definitive three-dimensional structure and absolute stereochemistry of **Amorphispironone**.[3]

# Data Presentation Physicochemical and Spectroscopic Data



Property	Value
Molecular Formula	C22H20O7
Molecular Weight	396.39 g/mol
Appearance	Colorless prisms
Melting Point	218-220 °C
Optical Rotation	[α]D <sup>25</sup> -118° (c 0.25, CHCl <sub>3</sub> )
UV λmax (MeOH) nm (log ε)	238 (4.43), 294 (3.98), 340 (sh, 3.55)
IR (KBr) cm <sup>-1</sup>	3400 (OH), 1760 (γ-lactone), 1680 (C=O), 1620, 1580 (aromatic)
HR-EIMS m/z	396.1208 [M] <sup>+</sup> (Calcd. for C <sub>22</sub> H <sub>20</sub> O <sub>7</sub> , 396.1209)

## <sup>1</sup>H-NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.78	d	8.5
H-4	6.45	d	8.5
H-6a	4.95	d	3.0
H-10	7.85	d	8.8
H-11	6.55	d	8.8
H-12a	4.58	br s	_
2'-H	5.15	m	_
3'-H	3.30	m	_
4'-Me	1.75	S	_
5'-Me	1.78	S	_
2-OMe	3.82	S	_
3-ОМе	3.85	S	

## <sup>13</sup>C-NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)



Carbon	Chemical Shift (δ, ppm)	Carbon	Chemical Shift (δ, ppm)
1	113.5	11	109.2
2	158.8	12	165.5
3	159.5	12a	89.8
4	101.2	1'	118.2
4a	108.5	2'	135.5
5a	188.5	3'	21.5
6	175.2	4'	25.8
6a	78.5	5'	18.2
6b	113.2	2-OMe	56.2
10	130.5	3-ОМе	56.5
10a	112.8		

## **Biological Activity**

**Amorphispironone** has been identified as a cytotoxic compound.[3] Its discovery was part of a search for potential antitumor promoters, and it was found to exhibit inhibitory effects on Epstein-Barr virus early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[2]

**Caption:** Inhibitory action of **Amorphispironone**.

Further quantitative data on its cytotoxic profile against specific cell lines would be beneficial for a more comprehensive understanding of its therapeutic potential.

### Conclusion

**Amorphispironone** represents a unique structural class of rotenoids with demonstrated cytotoxic activity. Its discovery from Amorpha fruticosa highlights the potential of this plant as a source of novel bioactive compounds. The detailed experimental protocols and spectroscopic



data provided in this guide serve as a valuable resource for researchers interested in the further investigation of **Amorphispironone**, including its synthesis, mechanism of action, and potential as a lead compound in drug development.

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